methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate is a complex organic compound belonging to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methylacetophenone with 2,4-dimethylpyrrole-3-carboxylate under basic conditions, followed by an aldol condensation to introduce the (E)-3-(4-methylphenyl)prop-2-enoyl group. The reaction conditions often include the use of methanol as a solvent and sodium hydroxide as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
Methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Similar in structure and biological activity, often used in pharmaceutical research.
Imidazole Derivatives: Share similar synthetic routes and applications in medicine and industry.
Uniqueness
Methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
300835-70-5 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H19NO3/c1-11-5-7-14(8-6-11)9-10-15(20)17-12(2)16(13(3)19-17)18(21)22-4/h5-10,19H,1-4H3/b10-9+ |
InChI Key |
FRQVQZIKUPIBCG-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(N2)C)C(=O)OC)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(N2)C)C(=O)OC)C |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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